molecular formula C66H102N18O15S B010991 Substance P, pro(9)-met(O2)(11)- CAS No. 110880-54-1

Substance P, pro(9)-met(O2)(11)-

Cat. No.: B010991
CAS No.: 110880-54-1
M. Wt: 1419.7 g/mol
InChI Key: CIAZADKEBGTART-RZGVDQIZSA-N
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Description

Substance P, pro(9)-met(O2)(11)- is a modified form of the neuropeptide Substance P. Substance P is an 11 amino acid neuropeptide that belongs to the tachykinin family and functions as a neurotransmitter and neuromodulator. It is primarily involved in processes such as nociception (pain perception) and inflammation . The modified form, pro(9)-met(O2)(11)-, indicates specific substitutions at the 9th and 11th positions of the peptide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Substance P, pro(9)-met(O2)(11)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific substitutions at the 9th and 11th positions are introduced during the synthesis process using protected amino acid derivatives. The reaction conditions generally include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of Substance P, pro(9)-met(O2)(11)-, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), which separates the desired product from impurities based on differences in their chemical properties .

Chemical Reactions Analysis

Types of Reactions

Substance P, pro(9)-met(O2)(11)-, can undergo various chemical reactions, including:

    Oxidation: The methionine residue at the 11th position can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Methionine sulfoxide at the 11th position.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Substance P, pro(9)-met(O2)(11)-, has a wide range of scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling, particularly in pain perception and inflammation.

    Medicine: Explored as a potential therapeutic agent for pain management and inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Substance P, pro(9)-met(O2)(11)-, exerts its effects by binding to the neurokinin 1 receptor (NK1R), a G-protein coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to the release of various neurotransmitters and cytokines. This activation results in the modulation of pain perception and inflammatory responses. The specific substitutions at the 9th and 11th positions may alter the binding affinity and efficacy of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Substance P, pro(9)-met(O2)(11)-, is unique due to its specific substitutions, which may confer different biological activities and receptor binding affinities compared to other tachykinin peptides. These modifications can be exploited to develop targeted therapies with improved efficacy and reduced side effects .

Biological Activity

Substance P (SP) is an eleven-amino acid neuropeptide that plays a significant role in various physiological functions, particularly in pain perception, inflammation, and neurogenic processes. The compound Substance P, pro(9)-met(O2)(11)- , also known as [Sar9,Met(O2)11]-Substance P , is a synthetic analog that exhibits enhanced biological activity and receptor selectivity, particularly for the tachykinin NK1 receptor. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Modifications

Chemical Formula : C64H100N18O15S

The modifications in [Sar9,Met(O2)11]-Substance P involve:

  • Substitution of serine at position 9 with sarcosine.
  • Oxidation of methionine at position 11 to methionine sulfoxide.

These changes enhance the compound's agonistic activity at the NK1 receptor, which is crucial for mediating pain and inflammatory responses .

Receptor Interaction

Substance P interacts primarily with neurokinin-1 receptors (NK1R) . Research has demonstrated that [Sar9,Met(O2)11]-Substance P binds with high affinity to NK1R, exhibiting a dissociation constant (Kd) of approximately 1.4 nM. This compound competes effectively with native SP for binding sites on NK1R, showcasing its potential as a selective agonist .

Physiological Effects

  • Pain Perception :
    • SP is known to enhance NMDA receptor channel function in the hippocampus, which is critical for glutamatergic signaling and pain modulation. The action of SP can be mimicked by [Sar9,Met(O2)11]-Substance P, indicating its role in facilitating excitatory neurotransmission .
  • Inflammation :
    • SP plays a pro-inflammatory role by activating immune cells such as neutrophils and eosinophils. It enhances superoxide production in neutrophils via NK1R activation and promotes chemotaxis in eosinophils derived from atopic dermatitis patients .
  • Wound Healing :
    • Studies have indicated that SP and its analogs can promote wound healing processes. For instance, SP has been shown to work synergistically with insulin-like growth factor-1 (IGF-1) to enhance corneal epithelial wound healing .

Case Study: NK1R Binding Affinity

A study utilized autoradiography to visualize NK1R distribution in rat brains using [3H]-[Sar9,Met(O2)11]-Substance P. The results confirmed that this compound binds selectively to NK1R over other tachykinin receptors (NK2R and NK3R), reinforcing its utility in studying neurokinin biology .

Table 1: Comparison of Tachykinin Receptor Selectivity

Compound NameReceptor Affinity (Kd)Key Features
[Sar9,Met(O2)11]-Substance P1.4 nMHigh selectivity for NK1R
Native Substance PVariableBroad physiological roles
Neurokinin A~5 nMAgonist for NK2 receptors
Neurokinin B~10 nMAgonist for NK3 receptors

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfonyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H102N18O15S/c1-39(2)36-47(58(90)75-43(55(71)87)29-35-100(3,98)99)80-62(94)52-24-15-34-84(52)65(97)49(38-41-18-8-5-9-19-41)81-59(91)48(37-40-16-6-4-7-17-40)79-57(89)44(25-27-53(69)85)76-56(88)45(26-28-54(70)86)77-60(92)51-23-14-33-83(51)64(96)46(21-10-11-30-67)78-61(93)50-22-13-32-82(50)63(95)42(68)20-12-31-74-66(72)73/h4-9,16-19,39,42-52H,10-15,20-38,67-68H2,1-3H3,(H2,69,85)(H2,70,86)(H2,71,87)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,89)(H,80,94)(H,81,91)(H4,72,73,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAZADKEBGTART-RZGVDQIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H102N18O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149404
Record name Substance P, pro(9)-met(O2)(11)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1419.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110880-54-1
Record name Substance P, pro(9)-met(O2)(11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110880541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P, pro(9)-met(O2)(11)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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